N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-acetamide moiety linked to a 4-bromophenyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-28-17-8-2-14(3-9-17)18-12-19-21(23-10-11-26(19)25-18)29-13-20(27)24-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXOTOGSCHOIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer fields. This article provides a comprehensive overview of its biological activity, including synthesis, molecular modeling, and empirical research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, a bromophenyl group, and a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 364.22 g/mol. The presence of the bromine atom and the methoxy group suggests potential for significant biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies involving structurally related compounds reported promising antimicrobial activity using turbidimetric methods against various microbial strains .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Recent studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast adenocarcinoma) through mechanisms involving apoptosis induction and cell cycle arrest. Sulforhodamine B (SRB) assays revealed that certain derivatives exhibit significant cytotoxicity against cancer cells, suggesting that the pyrazolo[1,5-a]pyrazine scaffold may play a crucial role in mediating these effects .
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies indicate that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance pathways, which may account for its observed biological activities .
Case Study 1: Anticancer Screening
In a comparative study involving various derivatives of pyrazolo[1,5-a]pyrazine, compounds were screened for their efficacy against MCF-7 cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, demonstrating significant anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of the bromophenyl and methoxy groups in enhancing biological activity.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The synthesized compounds were subjected to disk diffusion assays and minimum inhibitory concentration (MIC) tests. Results indicated that several derivatives exhibited potent antibacterial activity, with MIC values comparable to standard antibiotics.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo-pyrimidine/pyrazine derivatives, focusing on molecular properties, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from pyrazolo[1,5-a]pyrimidine analogs (e.g., 18s, DPA-713). Pyrazine cores may exhibit different electronic properties compared to pyrimidines due to reduced aromaticity .
Synthetic Routes :
- Similar compounds (e.g., 18s, ) are synthesized via nucleophilic substitution or coupling reactions. For example, 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () uses a carbodiimide-mediated amide coupling, suggesting analogous methods for the target compound .
Physical and Spectroscopic Properties :
- Melting points for pyrazolo-pyrimidine derivatives range from 251–284°C (), indicating high thermal stability. The target compound likely shares this trait.
- IR and NMR data for analogs (e.g., carbonyl peaks at ~170 ppm in 13C-NMR) provide benchmarks for verifying the target compound’s structure .
Biological Activity :
- Pyrazolo[1,5-a]pyrimidines (e.g., 18s) show antitumor activity, while pyrazolo-pyrazines (e.g., DPA-713) are used in neuroimaging. The target compound’s bromophenyl and methoxyphenyl groups may confer similar dual functionality .
Challenges and Opportunities
- Activity Prediction : While the target compound’s structure aligns with antitumor and neuroimaging analogs, empirical validation is needed.
- Synthetic Optimization : Moderate yields (67–74% in ) suggest room for improving efficiency via catalysts or solvent systems.
- Crystallography : Structural data (e.g., ) highlight the importance of hydrogen bonding and dihedral angles for solubility and target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
